![molecular formula C5H9ClF3NO B1379468 3-(2,2,2-Trifluoroethoxy)azetidine hydrochloride CAS No. 1332886-59-5](/img/structure/B1379468.png)
3-(2,2,2-Trifluoroethoxy)azetidine hydrochloride
Overview
Description
3-(2,2,2-Trifluoroethoxy)azetidine hydrochloride (TFEAH) is an organic compound belonging to the azetidine family of compounds. It is a colorless, viscous liquid that is soluble in water, alcohols, and other organic solvents. TFEAH is a versatile reagent used in the synthesis of various organic compounds, as well as in the production of pharmaceuticals and other materials. In addition, TFEAH is an important intermediate in the synthesis of other compounds, such as 2,2,2-trifluoroethanol, which is used in the production of pharmaceuticals and other materials.
Scientific Research Applications
3-(2,2,2-Trifluoroethoxy)azetidine hydrochloride: is a chemical compound with potential applications in various scientific research fields. Below are some of the unique applications based on the information available:
Synthesis of Kinase Inhibitors
This compound is used as a reagent in the synthesis of 1,5-naphthyridines and derivatives, which act as PI3K and ERK inhibitors . These inhibitors are significant in the treatment of tumors and other diseases associated with these kinases .
High-Energy Density Batteries
Although not directly mentioned for “3-(2,2,2-Trifluoroethoxy)azetidine hydrochloride”, a related compound with a similar trifluoroethoxy group is used in electrolyte solvents for high-energy density Li|NCM batteries . It suggests potential applications in battery technology due to its high oxidative stability, low volatility, and non-flammability.
properties
IUPAC Name |
3-(2,2,2-trifluoroethoxy)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO.ClH/c6-5(7,8)3-10-4-1-9-2-4;/h4,9H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQALPSRXJJAOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1332886-59-5 | |
Record name | 3-(2,2,2-trifluoroethoxy)azetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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